An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)benzylamine
An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)benzylamine
Abstract
3-Fluoro-5-(trifluoromethoxy)benzylamine is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts a unique combination of electronic and physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its strategic importance in drug design, and essential safety protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel chemical entities.
Core Physicochemical and Structural Properties
3-Fluoro-5-(trifluoromethoxy)benzylamine is a substituted toluene derivative where the phenyl ring is functionalized at the 1, 3, and 5 positions with aminomethyl, fluoro, and trifluoromethoxy groups, respectively. These substituents dictate its reactivity and utility.
| Property | Value | Source(s) |
| CAS Number | 1353000-19-7 | [1][2][3][4] |
| Molecular Formula | C₈H₇F₄NO | |
| Molecular Weight | 209.14 g/mol | [3] |
| Appearance | Dark yellow liquid | [1] |
| HS Code | 2921490090 | [1] |
The Strategic Role of Fluorine Moieties in Drug Design
The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, used to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Fluoro-5-(trifluoromethoxy)benzylamine is an exemplar of this strategy, featuring two distinct and influential fluorine moieties.
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The Trifluoromethoxy (-OCF₃) Group: This group is often considered a "super methyl" group. It is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes. Critically, it is exceptionally stable to metabolic degradation, preventing oxidative reactions that commonly occur on methoxy (-OCH₃) groups. This metabolic stability often leads to an increased biological half-life and improved bioavailability of the parent drug.
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The Fluoro (-F) Group: A single fluorine atom acts as a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the acidity/basicity of nearby functional groups, influencing how a molecule interacts with its biological target. Furthermore, placing a fluorine atom at a potential site of metabolic attack (e.g., para-hydroxylation) can effectively block that metabolic pathway, further enhancing the compound's stability and duration of action.
The combination of these two groups in a meta-arrangement creates a unique electronic environment on the phenyl ring, influencing its binding capabilities (e.g., through dipole-dipole or quadrupole interactions) with target proteins.
Synthesis and Reactivity
While specific literature on the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine is sparse, a robust and logical pathway can be proposed based on established chemical transformations. The most common route involves the reduction of the corresponding benzonitrile.
Proposed Synthetic Pathway
A plausible two-step synthesis starts from 3-fluoro-5-hydroxybenzonitrile.[5][6] This precursor is a known intermediate in the synthesis of active pharmaceutical ingredients like Belzutifan.[6]
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Trifluoromethylation: The phenolic hydroxyl group of 3-fluoro-5-hydroxybenzonitrile is converted to a trifluoromethoxy group. This is typically achieved using a trifluoromethylating agent under basic conditions.
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Nitrile Reduction: The benzonitrile intermediate is then reduced to the primary amine. This is a standard transformation that can be accomplished with various reducing agents, such as borane dimethylsulfide complex or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.[7][8]
Caption: Proposed two-step synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Reactivity Profile
The primary reactive site of the molecule is the nucleophilic benzylamine group (-CH₂NH₂). This functional group readily participates in a variety of cornerstone reactions in medicinal chemistry:
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Amide Bond Formation: Reacts with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages.
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Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines.
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Alkylation: Can be alkylated with alkyl halides to form secondary or tertiary amines.
The aromatic ring is significantly deactivated towards electrophilic substitution due to the strong electron-withdrawing effects of both the fluoro and trifluoromethoxy substituents.
Experimental Protocol: Reduction of a Substituted Benzonitrile
This protocol is a representative example of the nitrile reduction step, adapted from analogous procedures.[8] Note: This is a generalized procedure and must be adapted and optimized under proper laboratory supervision.
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting material, 3-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 eq), dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Addition of Reducing Agent: Slowly add a solution of borane dimethylsulfide complex (e.g., 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 1M hydrochloric acid (HCl).
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Workup: Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH). Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final 3-Fluoro-5-(trifluoromethoxy)benzylamine.
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Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Significance in Drug Discovery
3-Fluoro-5-(trifluoromethoxy)benzylamine is not an active pharmaceutical ingredient itself but rather a high-value building block. Its primary amine "handle" allows for its covalent attachment to a larger molecular scaffold. By incorporating this fragment, drug discovery teams can introduce the beneficial fluorine and trifluoromethoxy groups to:
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Fine-tune the lipophilicity and solubility of a lead compound.
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Block potential sites of metabolism, thereby improving pharmacokinetic properties.
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Modulate the pKa of other functional groups within the molecule.
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Introduce new points of interaction with the target protein to enhance binding affinity and selectivity.
Its utility is particularly high in programs targeting central nervous system (CNS) diseases, where the ability to cross the blood-brain barrier is paramount, and in oncology, where metabolic stability can lead to more durable therapeutic effects.
Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of the compound.
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¹H NMR: Expected signals would include multiplets in the aromatic region (~7.0-7.5 ppm), a singlet or triplet for the benzylic CH₂ protons (~3.9 ppm), and a broad singlet for the amine NH₂ protons (variable, ~1.5-2.5 ppm).
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¹³C NMR: The spectrum would show characteristic aromatic carbons, with the carbons attached to the fluorine and trifluoromethoxy groups showing splitting (C-F coupling). The -OCF₃ carbon typically appears as a quartet.
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¹⁹F NMR: Two distinct signals are expected: one for the single aromatic fluorine and a second for the trifluoromethoxy group.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (209.14).
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Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for a primary amine would be visible in the region of 3300-3500 cm⁻¹.
Safety, Handling, and Storage
As with all benzylamine derivatives, 3-Fluoro-5-(trifluoromethoxy)benzylamine should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related analogs suggest the following precautions:
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Hazard Classification: Likely to be classified as corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It may be sensitive to air and moisture.
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Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.
References
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Cochemical. (n.d.). 3-Fluoro-5-(trifluoroMethoxy)benzylaMine CAS#: 1353000-19-7. Retrieved February 4, 2026, from [Link]
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Apicule. (n.d.). 3-Fluoro-5-hydroxybenzonitrile (CAS No: 473923-95-4) API Intermediate Manufacturers. Retrieved February 4, 2026, from [Link]
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Accela ChemBio Inc. (2023). 1352999-52-0, 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved February 4, 2026, from [Link]
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Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 49(94), 10911-10913. [Link]
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.
- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
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Accela ChemBio Inc. (2023). 1352999-94-0, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. Retrieved February 4, 2026, from [Link]
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